Carminomycin 13-cyclohexylidenehydrazone

Description

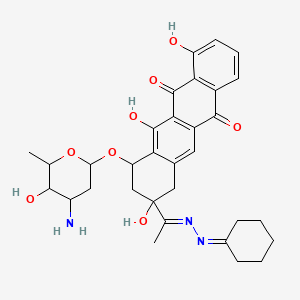

Carminomycin 13-cyclohexylidenehydrazone (CCH) is a semisynthetic derivative of carminomycin, an anthracycline antibiotic with antitumor properties. The compound is synthesized by reacting carminomycin 13-hydrazone with cyclohexane, introducing a cyclohexylidenehydrazone moiety at the C-13 position . This structural modification enhances its stability and alters its pharmacokinetic profile compared to the parent compound.

CCH demonstrates potent antitumor activity in murine models, including lymphosarcoma LIO-1, sarcoma 180, and lymphadenosis NK/Ly. Notably, its oral bioavailability is superior to carminomycin, enabling effective administration via both intravenous and oral routes . Toxicity studies reveal that CCH is 1.3–2.5 times less toxic than carminomycin, with reduced cardiotoxicity and immunosuppressive effects .

Properties

CAS No. |

85145-53-5 |

|---|---|

Molecular Formula |

C32H37N3O8 |

Molecular Weight |

591.7 g/mol |

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[(E)-N-(cyclohexylideneamino)-C-methylcarbonimidoyl]-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C32H37N3O8/c1-15-28(37)21(33)12-24(42-15)43-23-14-32(41,16(2)34-35-18-7-4-3-5-8-18)13-17-11-20-27(30(39)25(17)23)31(40)26-19(29(20)38)9-6-10-22(26)36/h6,9-11,15,21,23-24,28,36-37,39,41H,3-5,7-8,12-14,33H2,1-2H3/b34-16+ |

InChI Key |

HDLKAUOUUIVUSL-AABVJFSESA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=NN=C6CCCCC6)C)O)N)O |

Isomeric SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(/C(=N/N=C6CCCCC6)/C)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=NN=C6CCCCC6)C)O)N)O |

Synonyms |

C-13-CHH carminomycin 13-cyclohexylidenehydrazone |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Stability and Enzymatic Interactions

| Compound | Enzymatic Reduction (C-13) | NADPH/Oxygen Dependency | Metabolic Stability |

|---|---|---|---|

| Carminomycin | Yes (to 13-dihydro form) | Yes | Low |

| 13-Dihydrocarminomycin | N/A | Yes (oxidation required) | Moderate |

| Carminomycin 13-cyclohexylidenehydrazone | No | No | High |

| Daunorubicin | Yes (to 13-dihydro form) | Yes | Low |

Toxicity and Immunological Effects

CCH exhibits lower systemic toxicity than carminomycin. Intravenous LD₅₀ values in mice are 40 mg/kg for CCH compared to 30 mg/kg for carminomycin . Cumulative toxicity is comparable for intravenous administration, but oral CCH shows higher accumulation without proportional toxicity increases . Both compounds suppress humoral and transplantation immunity, but CCH’s cardiotoxic effects are markedly reduced .

Table 2: Toxicity Profile

| Compound | LD₅₀ (IV, mice) | Cardiotoxicity | Immunosuppression | Cumulative Potential (Oral) |

|---|---|---|---|---|

| Carminomycin | 30 mg/kg | High | High | Moderate |

| This compound | 40 mg/kg | Low | High | High |

| Daunorubicin | 20 mg/kg* | Severe | Moderate | Low |

*Estimated from analogous anthracycline data .

Antitumor Efficacy

CCH’s antitumor activity parallels carminomycin in murine models but with enhanced oral efficacy. In lymphosarcoma LIO-1, intravenous CCH achieves equivalent tumor suppression to carminomycin, while oral CCH outperforms carminomycin in sarcoma 180 and lymphadenosis NK/Ly . This contrasts with 13-dihydrocarminomycin, which requires enzymatic activation to carminomycin for therapeutic effect .

Table 3: Antitumor Activity in Murine Models

| Compound | Lymphosarcoma LIO-1 (IV) | Sarcoma 180 (Oral) | Lymphadenosis NK/Ly (Oral) |

|---|---|---|---|

| Carminomycin | 90% inhibition | 60% inhibition | 50% inhibition |

| This compound | 90% inhibition | 85% inhibition | 75% inhibition |

| Daunorubicin | 95% inhibition* | N/A | N/A |

*Data extrapolated from in vitro bioconversion studies .

Mechanistic Insights and Clinical Implications

The C-13 modification in CCH circumvents key limitations of natural anthracyclines:

Reduced Metabolic Degradation: Unlike carminomycin, CCH resists reductase-mediated inactivation, prolonging its therapeutic window .

Oral Bioavailability: The hydrazone group enhances gastrointestinal absorption, a critical advantage over carminomycin and daunorubicin .

Lower Cardiotoxicity : Anthracycline-induced cardiotoxicity correlates with reactive oxygen species (ROS) generation. CCH’s stability likely reduces ROS production, mitigating this risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.